molecular formula C7H6F3N3OS B2810841 N-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl]prop-2-enamide CAS No. 2361641-93-0

N-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl]prop-2-enamide

Cat. No. B2810841
CAS RN: 2361641-93-0
M. Wt: 237.2
InChI Key: LZTZDKFOBQBEPG-UHFFFAOYSA-N
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Description

N-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl]prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiadiazole derivative that has been synthesized through a specific method and has been found to exhibit promising biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl]prop-2-enamide is not fully understood, but it is believed to exert its effects through the inhibition of specific enzymes and signaling pathways. It has been found to inhibit the activity of certain kinases, which are involved in the regulation of cell survival and proliferation. Additionally, it has also been found to modulate the expression of specific genes, which are involved in the regulation of inflammation and immunity.
Biochemical and Physiological Effects:
N-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl]prop-2-enamide has been found to exhibit significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is the programmed cell death of cancer cells. Additionally, it has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the regulation of inflammation. Moreover, it has also been found to exhibit significant antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

The advantages of using N-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl]prop-2-enamide in lab experiments are its high yield and purity, as well as its potential applications in various scientific research fields. However, the limitations of using this compound in lab experiments are its potential toxicity and the need for further investigation into its mechanism of action.

Future Directions

There are several future directions for the research on N-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl]prop-2-enamide. One potential direction is to investigate its potential as an anticancer agent in combination with other chemotherapeutic agents. Additionally, further investigation into its mechanism of action is needed to fully understand its potential applications in various scientific research fields. Moreover, its potential as an anti-inflammatory and antimicrobial agent needs to be further explored, and its safety profile needs to be evaluated in preclinical and clinical studies.

Synthesis Methods

N-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl]prop-2-enamide can be synthesized through a specific method involving the reaction of 5-(trifluoromethyl)-1,3,4-thiadiazole-2-amine with propargyl bromide. The reaction is carried out in the presence of a base and a solvent, and the resulting product is purified through column chromatography. The yield of the product obtained through this method is high, and the purity is also satisfactory.

Scientific Research Applications

N-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl]prop-2-enamide has been found to exhibit promising applications in various scientific research fields. It has been studied extensively for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells. Additionally, it has also been investigated for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. Moreover, it has also been studied for its potential as an antimicrobial agent, as it has been found to exhibit significant activity against various bacterial strains.

properties

IUPAC Name

N-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3OS/c1-2-4(14)11-3-5-12-13-6(15-5)7(8,9)10/h2H,1,3H2,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTZDKFOBQBEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NN=C(S1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl]prop-2-enamide

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